molecular formula C19H15F3N4O3 B010865 Tosufloxacin CAS No. 108138-46-1

Tosufloxacin

Katalognummer: B010865
CAS-Nummer: 108138-46-1
Molekulargewicht: 404.3 g/mol
InChI-Schlüssel: WUWFMDMBOJLQIV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tosufloxacin ist ein Fluorchinolon-Antibiotikum der dritten Generation, das für seine breite antibakterielle Aktivität bekannt ist. Es ist besonders wirksam gegen grampositive Bakterien, Chlamydien und anaerobe Bakterien. This compound wird in Japan unter dem Markennamen Ozex vertrieben und hat ein umstrittenes Sicherheitsprofil aufgrund seiner Verbindung mit schwerer Thrombozytopenie, Nephritis und Hepatotoxizität .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert. Eine gängige Methode beinhaltet die Reaktion von 7-(3-Aminopyrrolidin-1-yl)-1-(2,4-Difluorphenyl)-6-Fluor-4-oxo-1,4-dihydro-1,8-Naphthyridin-3-carbonsäure mit p-Methylbenzolsulfonsäure-Monohydrat in einer Mischung aus Methanol und Wasser. Die Reaktion wird bei 65-70 °C für 7 Stunden durchgeführt, gefolgt von der Zugabe von Aktivkohle und Filtration .

Industrielle Produktionsmethoden

In industriellen Umgebungen wird this compound oft mit Lösungsmittelverdunstung, Mahlen, Ultraschall und Gefriertrocknungsmethoden hergestellt. Unter diesen gilt die Lösungsmittelverdunstungsmethode als die am besten geeignete aufgrund ihrer höheren Reaktionsausbeute und besseren Auflösungseigenschaften .

Wissenschaftliche Forschungsanwendungen

Tosufloxacin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Wirkmechanismus

This compound entfaltet seine antibakterielle Wirkung durch Hemmung der bakteriellen DNA-Gyrase und Topoisomerase IV, Enzyme, die für die DNA-Replikation und -Transkription essentiell sind. Durch die Blockierung dieser Enzyme verhindert this compound die Supercoiling der bakteriellen DNA, was zum Zelltod führt .

Wirkmechanismus

Target of Action

Tosufloxacin is a fluoroquinolone antibacterial agent . Its primary targets are bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these targets, this compound prevents the bacteria from multiplying, thereby stopping the infection.

Mode of Action

This compound interacts with its targets, DNA gyrase and topoisomerase IV, by binding to them and inhibiting their activity . This interaction disrupts the supercoiling process of bacterial DNA, which is crucial for DNA replication and transcription . As a result, the bacteria cannot multiply, leading to the eradication of the bacterial infection.

Biochemical Pathways

It is known that this compound, like other fluoroquinolones, interferes with the dna replication process of bacteria This interference disrupts the bacterial cell cycle, preventing the bacteria from multiplying and spreading

Result of Action

The molecular effect of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription . On a cellular level, this results in the inability of the bacteria to multiply and spread, leading to the eradication of the bacterial infection .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the presence of other chemicals in the environment can potentially interact with this compound, affecting its effectiveness . Additionally, the pH and temperature of the environment can impact the stability and solubility of this compound, influencing its absorption and distribution within the body

Biochemische Analyse

Biochemical Properties

Tosufloxacin is an inhibitor of bacterial DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound prevents bacterial DNA from unwinding and duplicating, thereby inhibiting bacterial growth .

Cellular Effects

This compound has been found to be effective against biofilm and persister cells of Pseudomonas aeruginosa . It exhibits bactericidal activity against these cells, which are known for their high-level resistance to antibiotics . This suggests that this compound can influence cell function by disrupting the formation and survival of biofilms and persister cells.

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of bacterial DNA gyrase and topoisomerase IV . These enzymes are responsible for controlling the topological states of DNA during transcription. This compound binds to these enzymes and prevents them from resealing the DNA strands they break during their normal function, leading to rapid cessation of DNA synthesis and bacterial death .

Temporal Effects in Laboratory Settings

Studies on the effects of this compound administration during the developmental period in mice showed increased body weights without any long-term effects . Behavioral analysis suggested alterations in anxiety-like behaviors and memory recall dysregulation .

Dosage Effects in Animal Models

In animal models, this compound exhibited the greatest in vivo bactericidal activity against P. aeruginosa biofilms with a reduction of 4.54 ΔLog10 CFU/mL compared to the vehicle group . This suggests that the effects of this compound can vary with different dosages, and it may have a threshold effect observed in these studies.

Metabolic Pathways

As a fluoroquinolone, it is known to interfere with the enzyme DNA gyrase, disrupting DNA replication and transcription .

Transport and Distribution

It is known that fluoroquinolones like this compound can passively diffuse through porin channels in the bacterial cell membrane .

Subcellular Localization

Given its mechanism of action, it is likely that this compound localizes to the bacterial cytoplasm where it can interact with its target enzymes, DNA gyrase and topoisomerase IV .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Tosufloxacin is synthesized through a multi-step process. One common method involves the reaction of 7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid with p-methyl benzenesulfonic acid monohydrate in a mixture of methanol and water. The reaction is carried out at 65-70°C for 7 hours, followed by the addition of activated carbon and filtration .

Industrial Production Methods

In industrial settings, this compound is often prepared using solvent evaporation, grinding, ultrasonic, and freeze-drying methods. Among these, the solvent evaporation method is considered the most suitable due to its higher reaction efficiency and better dissolution properties .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Tosufloxacin durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

    Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in this compound verändern und seine antibakterielle Aktivität beeinflussen.

    Substitution: this compound kann Substitutionsreaktionen eingehen, insbesondere an den Fluoratomen, was sich auf seine pharmakologischen Eigenschaften auswirken kann.

Häufige Reagenzien und Bedingungen

Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nucleophile für Substitutionsreaktionen. Die Bedingungen für diese Reaktionen variieren je nach gewünschtem Produkt, beinhalten aber typischerweise kontrollierte Temperaturen und pH-Werte.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene Derivate von this compound mit veränderten antibakteriellen Eigenschaften. Diese Derivate werden oft auf ihren potenziellen Einsatz bei der Behandlung verschiedener bakterieller Infektionen untersucht.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Tosufloxacin wird mit anderen Fluorchinolonen verglichen, wie zum Beispiel:

  • Ofloxacin
  • Ciprofloxacin
  • Levofloxacin
  • Moxifloxacin
  • Trovafloxacin

Einzigartigkeit

This compound ist einzigartig aufgrund seiner hohen Aktivität gegen bakterielle Persister, insbesondere Staphylococcus aureus Persister. Diese Aktivität wird auf das Vorhandensein der 2,4-Difluorphenylgruppe an der N-1-Position zurückgeführt, die in anderen weniger aktiven Chinolonen fehlt . Zusätzlich hat this compound ein breiteres Wirkungsspektrum und eine höhere Wirksamkeit gegen bestimmte grampositive Bakterien im Vergleich zu anderen Fluorchinolonen .

Biologische Aktivität

Tosufloxacin is a second-generation fluoroquinolone antibiotic primarily used for treating bacterial infections. Its efficacy against various pathogens, particularly in biofilm-associated infections, has garnered attention in recent research. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed findings from diverse sources.

This compound exerts its antibacterial effects by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription. This inhibition leads to bacterial cell death, making it effective against a range of Gram-negative and Gram-positive bacteria.

Antibacterial Efficacy

Recent studies have highlighted this compound's potent activity against biofilm-forming bacteria, particularly Nontypeable Haemophilus influenzae (NTHi), which is known to cause persistent infections such as acute otitis media.

In Vitro Studies

A study investigating the in vitro activity of this compound against NTHi demonstrated significant reductions in biofilm formation and bacterial viability:

  • Concentration : 0.96 µg/mL
  • Exposure Duration : 20 minutes
  • Results :
    • Reduced NTHi biofilm formation significantly compared to controls.
    • Killed 70% to 84% of NTHi cells within the biofilm at varying concentrations (0.96 µg/mL and 0.74 µg/mL) .

Table 1: Efficacy of this compound Against NTHi Biofilm

Concentration (µg/mL)% Reduction in Biofilm% Viable Cells Killed
0.96Significant70%
0.74Significant84%
ControlNone0%

Pharmacokinetics

Pharmacokinetic parameters for this compound have been assessed in clinical settings:

  • C max (Peak Serum Concentration) :
    • 150 mg t.i.d.: 0.60 µg/mL
    • 300 mg b.i.d.: 1.20 µg/mL
  • t 1/2 (Half-Life) : Approximately 3.59 hours
  • AUC (Area Under Curve) 0-24h :
    • At 150 mg: 10.5 µg/mL.h
    • At 300 mg: Similar values observed .

Case Study on Acute Generalized Exanthematous Pustulosis (AGEP)

A notable case involved a patient who developed AGEP following this compound administration. The patient exhibited symptoms such as fever and widespread pustular rash after taking the medication for a common cold:

  • Patient Profile :
    • Age: 47 years
    • Symptoms: Systemic erythematous eruptions, neutrophilia.
  • Diagnosis : Positive drug lymphocyte stimulation test (DLST) confirmed this compound as the causative agent .

This case emphasizes the need for careful monitoring of adverse reactions associated with this compound, particularly in patients with a history of drug allergies.

Case Study on Drug-Induced Crystalluria

Another significant finding involves drug-induced crystalluria in pediatric patients attributed to this compound:

  • Study Design : Retrospective analysis of children with crystalluria linked to this compound.
  • Findings :
    • Patient Demographics : Median age was 4 years; gastrointestinal symptoms were common.
    • Acute Kidney Injury : Observed in two patients.
  • : Awareness of potential renal injuries due to this compound is crucial, even at recommended doses .

Eigenschaften

IUPAC Name

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUWFMDMBOJLQIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

100490-94-6 (4-toluene sulfonate)
Record name Tosufloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2044135
Record name Tosufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

100490-36-6
Record name Tosufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=100490-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tosufloxacin [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tosufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16850
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tosufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2044135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TOSUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tosufloxacin
Reactant of Route 2
Reactant of Route 2
Tosufloxacin
Reactant of Route 3
Reactant of Route 3
Tosufloxacin
Reactant of Route 4
Tosufloxacin
Reactant of Route 5
Reactant of Route 5
Tosufloxacin
Reactant of Route 6
Tosufloxacin
Customer
Q & A

Q1: What is the mechanism of action of Tosufloxacin?

A1: this compound, like other quinolones, exerts its antibacterial effect by inhibiting bacterial DNA gyrase and topoisomerase IV. [, , , , , , ] These enzymes are essential for bacterial DNA replication and transcription. [, , , , , , ]

Q2: Does the structure of this compound influence its interaction with bacterial DNA gyrase and topoisomerase IV?

A2: Yes, the presence of a 2,4-difluorophenyl group at the N-1 position of this compound has been suggested to contribute to its high activity against bacterial persisters. This structural feature is absent in some other less active quinolones. []

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C19H17F3N4O3S. Its molecular weight is 434.43 g/mol. [, ]

Q4: What spectroscopic data are available for characterizing this compound?

A4: Various spectroscopic techniques have been employed to characterize this compound and its interactions. These include:

  • Infrared (IR) spectrophotometry: Used to analyze corneal deposits potentially caused by this compound. []
  • Fluorescence spectroscopy: Utilized to study the interaction of this compound with aluminum ions and develop a sensitive analytical method for its detection. []

Q5: How is this compound absorbed and distributed in the body?

A5: this compound exhibits good oral bioavailability. [, ] In animal models, it achieves high concentrations in various tissues, including the lungs. [] Additionally, this compound has been detected in the kidneys of a patient with crystal nephropathy, indicating its ability to reach this organ. []

Q6: Is this compound metabolized in the body?

A6: While specific details on this compound metabolism were not found within the provided papers, research suggests it might be a prodrug. A prodrug form, A-71497, has been synthesized to enhance water solubility, and it produces high plasma levels of this compound after administration in animal models. []

Q7: How is this compound eliminated from the body?

A7: Specific details about the elimination pathways of this compound were not found in the provided papers.

Q8: Are there known mechanisms of resistance to this compound?

A8: Yes, this compound resistance has been observed. One identified mechanism involves mutations in the gyrA gene of bacteria, particularly a dual mutation (Ser83Leu and Asp87Gly), leading to decreased susceptibility to this compound and potentially other quinolones. []

Q9: What is the role of active efflux in this compound resistance?

A9: Active efflux plays a role in resistance, particularly to hydrophilic quinolones like Ofloxacin. Studies comparing Ofloxacin and this compound accumulation in resistant E. coli strains indicate that while both drugs are affected by active efflux, Ofloxacin accumulation is more significantly reduced. This suggests that active efflux might be a more crucial factor for resistance to hydrophilic quinolones than for hydrophobic ones like this compound. []

Q10: Is there cross-resistance between this compound and other quinolones?

A10: Yes, cross-resistance has been observed between this compound and other quinolones, particularly in in vitro-selected resistant mutants and clinical isolates of ciprofloxacin-resistant S. aureus. This suggests that resistance mechanisms, potentially involving mutations in DNA gyrase or topoisomerase IV, can confer resistance to multiple quinolones. []

Q11: What is the antibacterial spectrum of this compound?

A11: this compound demonstrates a broad antibacterial spectrum, exhibiting activity against a variety of Gram-positive and Gram-negative bacteria. [, , , , , , , , , ]

  • Gram-positive: Highly active against Staphylococcus aureus, including methicillin-resistant strains (MRSA), Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus faecalis. [, , , , , ]
  • Gram-negative: Active against Enterobacteriaceae (including Escherichia coli, Klebsiella pneumoniae, Proteus mirabilis, and Salmonella typhimurium), Pseudomonas aeruginosa, Haemophilus influenzae, Neisseria gonorrhoeae, and Moraxella catarrhalis. [, , , , , , , ]
  • Anaerobes: Notably active against various anaerobic bacteria, including Bacteroides fragilis and Peptostreptococcus species. []
  • Atypicals: Exhibits activity against Mycoplasma pneumoniae and Legionella species. [, ]

Q12: How does the activity of this compound compare to other quinolones?

A12: The in vitro activity of this compound varies depending on the bacterial species and the specific quinolone being compared.

  • Gram-positives: Generally more potent than other quinolones against Gram-positive bacteria, including MRSA. [, , ]
  • Gram-negatives: Activity against Enterobacteriaceae is comparable to or slightly less potent than Ciprofloxacin. [, ] this compound shows good activity against Pseudomonas aeruginosa, but slightly less than Ciprofloxacin. [, , , ]
  • Anaerobes: Consistently demonstrates higher activity against anaerobic bacteria compared to other tested quinolones. [, ]

Q13: What is the efficacy of this compound against bacterial persisters?

A13: this compound exhibits potent activity against Staphylococcus aureus persisters, completely eradicating them within 2 days in in vitro studies. This activity has been linked to the presence of the 2,4-difluorophenyl group at the N-1 position of the molecule. []

Q14: What in vivo models have been used to study the efficacy of this compound?

A14: this compound has shown efficacy in various animal models, including:

  • Respiratory tract infections: Effective against S. aureus, S. pneumoniae, and K. pneumoniae in mouse models. []
  • Urinary tract infections: Effective in mouse pyelonephritis models caused by P. aeruginosa. []
  • Intra-abdominal infections: Demonstrated efficacy in rat models, particularly when combined with Metronidazole. []

Q15: Have there been any clinical trials evaluating the efficacy of this compound?

A15: Yes, several clinical trials have investigated the efficacy of this compound in treating various infections, including:

  • Respiratory tract infections: Demonstrated efficacy in treating acute bronchitis and other respiratory tract infections. [, , ]
  • Urinary tract infections: Shown to be effective in treating acute uncomplicated cystitis, with potential for single-dose therapy. [, ]
  • Nongonococcal urethritis: Found to be as effective as Doxycycline in treating this condition, including cases caused by Chlamydia trachomatis. []

Q16: What strategies have been explored to improve the solubility and bioavailability of this compound?

A16: To enhance solubility and bioavailability:

  • Prodrugs: Synthesis of the prodrug A-71497, which demonstrates improved water solubility and converts to this compound in vivo. []
  • Inclusion complexes: Formation of inclusion complexes with Hydroxypropyl-β-cyclodextrin enhances the water solubility and dissolution rate of this compound tosylate. []

Q17: What is the impact of formulation on the dissolution rate of this compound?

A17: The formulation significantly influences the dissolution rate of this compound.

  • Dispersible tablets: Specific formulations of dispersible tablets have demonstrated shorter disintegration times and higher dissolution rates compared to conventional tablets. [, ]
  • Inclusion complexes: Inclusion complexes with Hydroxypropyl-β-cyclodextrin substantially improve the dissolution rate of this compound tosylate. []

Q18: How stable is this compound under various conditions?

A19: While specific stability data were not found in the provided papers, research highlights that optimizing formulations can enhance the stability of this compound. For example, the use of aluminum potassium sulfate dodecahydrate as a cosolvent in ophthalmic solutions improves drug solubility and stability. []

Q19: What analytical methods are commonly used to quantify this compound?

A19: Several analytical methods are employed for this compound quantification:

  • High-performance liquid chromatography (HPLC): Widely used for determining this compound concentrations in plasma, formulations, and biological samples. [, , ]
  • Fluorescence spectroscopy: Utilized to develop a sensitive method for detecting this compound by exploiting its fluorescence enhancement in the presence of aluminum ions. []

Q20: Are there any reported cases of this compound-induced adverse effects?

A20: Yes, while generally considered safe, this compound has been associated with adverse effects in some cases. These include:

  • Corneal deposits: Reported in patients with compromised corneas, particularly after keratoplasty or in individuals with poor tear secretion. [, , ]
  • Drug-induced pneumonitis: A case of eosinophilic pneumonia potentially linked to this compound tosylate has been reported. []
  • Thrombocytopenic purpura: A case of this compound tosylate-induced thrombocytopenic purpura has been documented. []
  • Crystalline nephropathy: Cases of acute kidney injury and crystal-forming interstitial nephritis associated with this compound use have been reported. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.